4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
TFB-TBOA acts as a competitive inhibitor of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, binding to the glutamate binding site and preventing the reuptake of glutamate into the presynaptic neuron. This leads to increased extracellular glutamate levels and enhanced excitatory neurotransmission. TFB-TBOA has been shown to be highly selective for this compound, with minimal effects on other glutamate receptors.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, leading to enhanced excitatory neurotransmission. It has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
TFB-TBOA has a number of advantages and limitations for lab experiments. Its high selectivity for 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide makes it a valuable tool for studying glutamate transport and excitatory neurotransmission. However, its potent inhibitory effects can make it difficult to study the effects of glutamate reuptake on neuronal function in vivo.
Future Directions
There are a number of future directions for research on TFB-TBOA. One area of interest is the potential therapeutic applications of TFB-TBOA in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the development of more selective and potent EAAT inhibitors for use in research and potential therapeutic applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of TFB-TBOA and its potential implications for neuronal function and disease.
Synthesis Methods
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline, followed by acylation with benzoyl chloride. The resulting product is then reduced with sodium borohydride to yield TFB-TBOA.
Scientific Research Applications
TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be a potent inhibitor of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, leading to increased extracellular glutamate levels and enhanced excitatory neurotransmission. This has potential implications for the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-24-13-7-6-9(8-12(13)20(22)23)14(21)19-11-5-3-2-4-10(11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABTORAOZGXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.